molecular formula C16H14ClNO2 B5866621 N-(5-chloro-2-methoxyphenyl)-3-phenylacrylamide

N-(5-chloro-2-methoxyphenyl)-3-phenylacrylamide

Cat. No. B5866621
M. Wt: 287.74 g/mol
InChI Key: BWWWJRHOJGJRTR-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-3-phenylacrylamide, also known as CMPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMPA belongs to the class of acrylamide derivatives, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-phenylacrylamide is not fully understood. However, studies have shown that this compound can bind to tubulin, a protein that plays a crucial role in cell division. This compound binding to tubulin leads to the disruption of microtubule dynamics, which ultimately results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to possess anti-inflammatory and analgesic activities. This compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-chloro-2-methoxyphenyl)-3-phenylacrylamide in lab experiments is its high solubility in water, which makes it easy to administer to cells in culture. However, one of the limitations of using this compound is its relatively low yield during the synthesis process, which can make it expensive to produce.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-3-phenylacrylamide. One potential area of research is the development of more efficient synthesis methods to increase the yield of this compound. Another area of research is the investigation of the potential of this compound as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future studies could focus on the development of this compound derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-phenylacrylamide involves the reaction of 5-chloro-2-methoxybenzoyl chloride with phenylacetic acid in the presence of a base catalyst. The resulting product is then purified using column chromatography. The yield of this compound obtained through this method is approximately 60%.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-phenylacrylamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

(E)-N-(5-chloro-2-methoxyphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-20-15-9-8-13(17)11-14(15)18-16(19)10-7-12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWWJRHOJGJRTR-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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